(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

Catalog No.
S621832
CAS No.
33185-97-6
M.F
C10H7ClO3
M. Wt
210.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

CAS Number

33185-97-6

Product Name

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

IUPAC Name

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

InChI

InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+

InChI Key

RVSPZCGKZYTJOA-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl

Synonyms

4-(4-chlorophenyl)-2-oxo-3-butenoic acid, 4-(4-chlorophenyl)-2-oxo-3-butenoic acid, (E)-isomer, 4-(4-chlorophenyl)-2-oxo-3-butenoic acid, 1-(14)C-labeled, (E)-isomer, 4-CPOB

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl

Synthesis and Characterization:

4-(4-Chlorophenyl)-2-oxo-3-butenoic acid (4-CPBA) is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. It can be synthesized through various methods, including the Knoevenagel condensation of 4-chlorobenzaldehyde and malonic acid []. The characterization of 4-CPBA typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Biological Activities:

Research suggests that 4-CPBA possesses various biological activities, making it a subject of interest in scientific studies. Some of the reported activities include:

  • Antimicrobial properties

    Studies have shown that 4-CPBA exhibits antibacterial and antifungal activity against various pathogens [, ].

  • Antioxidant properties

    4-CPBA has been demonstrated to possess free radical scavenging and antioxidant properties, potentially offering protection against oxidative stress [].

  • Anti-inflammatory properties

    Research suggests that 4-CPBA may have anti-inflammatory effects, potentially beneficial in managing inflammatory conditions [].

Enzyme Inhibition:

-CPBA has been identified as a potential inhibitor of various enzymes, including:

  • Acetylcholinesterase (AChE)

    AChE inhibition is associated with potential benefits in treating Alzheimer's disease and other neurodegenerative disorders [].

  • Tyrosinase

    Inhibition of tyrosinase, an enzyme involved in melanin production, is of interest in the development of skin lightening agents [].

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, also known as a chlorinated derivative of a 2-oxobutenoic acid, features a unique structure that includes a chlorophenyl group and a keto-enol tautomerism. The compound exhibits an E configuration, indicating the orientation of substituents around the double bond in its backbone. Its molecular formula is C10H8ClO3, and it has notable applications in medicinal chemistry due to its potential biological activities.

Typical for α,β-unsaturated carbonyl compounds:

  • Michael Addition: Nucleophiles can add to the β-carbon, leading to the formation of new carbon-carbon bonds.
  • Aldol Condensation: Under basic conditions, it can undergo aldol condensation with other carbonyl compounds.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's reactivity due to its electrophilic nature at the carbonyl carbon and the conjugated double bond.

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid has shown promising biological activities:

  • Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.
  • Antioxidant Activity: Its ability to scavenge free radicals indicates potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential: Preliminary studies have indicated that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Several synthetic routes can be employed to produce (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid:

  • Condensation Reaction: Reacting 4-chlorobenzaldehyde with malonic acid in the presence of a base could yield the desired compound through a Knoevenagel condensation.
  • Direct Chlorination: Chlorination of phenyl groups followed by functionalization at the α-position can be achieved through electrophilic aromatic substitution methods.
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of double bonds and functional groups during synthesis, enhancing yield and selectivity.

The applications of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid span various fields:

  • Pharmaceutical Industry: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Agricultural Chemicals: The compound may serve as a precursor for developing herbicides or fungicides due to its biological activity against pests.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies reveal that (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid interacts with several biological macromolecules:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding: The compound's structure allows it to bind selectively to certain receptors, which could modulate physiological responses.
  • Toxicological Assessments: Evaluating its effects on non-target organisms is crucial for understanding its safety profile .

Several compounds share structural similarities with (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, each exhibiting unique properties:

Compound NameStructureKey Properties
4-ChloroacetophenoneC8H7ClOAntimicrobial activity
2-Chloroacrylic AcidC3H3ClO2Used in polymer synthesis
3-ChloroanilineC6H6ClNIntermediate in dye production

Uniqueness

The uniqueness of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid lies in its specific chlorinated structure combined with a keto-enol tautomerism, which enhances its reactivity and biological activity compared to other similar compounds. Its potential applications in both pharmaceutical and agricultural sectors further distinguish it from closely related compounds.

Chemical Identity and Systematic Naming

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid represents a complex organic compound that belongs to the class of alpha,beta-unsaturated carboxylic acids [1]. The compound's International Union of Pure and Applied Chemistry name follows systematic nomenclature rules that describe its structural features comprehensively [20]. The systematic name indicates the presence of a four-carbon butenoic acid backbone with specific functional group modifications and stereochemical configuration [16].

The compound's nomenclature reflects several key structural elements: the butenoic acid core structure, the oxo functional group at position 2, the chlorophenyl substituent at position 4, and the E stereochemical configuration [1] [20]. According to International Union of Pure and Applied Chemistry naming conventions, carboxylic acids are named by replacing the terminal -e of the parent alkane with -oic acid, while the presence of a double bond changes the infix from -an- to -en- [16].

Table 1.1: Chemical Identification Parameters

ParameterValue
Chemical Abstract Service Number33185-97-6 [1] [20]
Molecular FormulaC₁₀H₇ClO₃ [1] [20]
Molecular Weight210.61 g/mol [1]
International Union of Pure and Applied Chemistry Name(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid [20]
International Chemical IdentifierInChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ [20]
International Chemical Identifier KeyRVSPZCGKZYTJOA-ZZXKWVIFSA-N [20]
Simplified Molecular Input Line Entry SystemO=C(O)C(/C=C/C1=CC=C(Cl)C=C1)=O [20]

Stereochemical Configuration

The E designation in the compound's name indicates the specific stereochemical arrangement around the double bond [17]. The E and Z notation system is used when alkenes contain four different substituents on the double bond, making the traditional cis and trans designations inadequate [17]. The E configuration indicates that the higher priority groups on each carbon of the double bond are positioned on opposite sides [17].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where atomic numbers determine group priorities [17]. In this compound, the determination of E configuration involves comparing the relative positions of the carbonyl carbon and the chlorophenyl group across the double bond [17]. The E stereochemistry significantly influences the compound's three-dimensional structure and subsequent chemical properties [17].

Functional Group Classification

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid contains multiple functional groups that determine its chemical classification and reactivity patterns [19]. The compound belongs to the broader category of organic acids, specifically carboxylic acids, which are characterized by the presence of a carboxyl group [19] [29]. The carboxyl functional group consists of a carbonyl carbon bonded to a hydroxyl group, represented as -COOH [29].

Table 1.2: Functional Group Analysis

Functional GroupPositionChemical Significance
Carboxylic Acid (-COOH)TerminalPrimary acidic functionality [19]
Ketone (C=O)Position 2Alpha-keto acid classification [31]
Alkene (C=C)Position 3-4Conjugated system formation [30]
Aryl Chloride (Ar-Cl)Para position on benzene ringElectron-withdrawing effect [29]

The compound specifically classifies as an alpha,beta-unsaturated ketoacid due to the presence of both a ketone group at the alpha position relative to the carboxylic acid and a conjugated double bond system [30] [31]. This structural arrangement creates a conjugated enone system, where the ketone is conjugated with the alkene, resulting in enhanced stability through electron delocalization [30].

Chemical Class Hierarchy

The hierarchical classification of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid follows established organic chemistry taxonomy [12] [25]. At the highest level, the compound belongs to the class of organic compounds, specifically falling under the category of carboxylic acids and their derivatives [12] [19]. More specifically, it represents a member of the butenoic acid family, which encompasses monocarboxylic acids with an unbranched four-carbon chain containing one double bond [25].

Table 1.3: Hierarchical Chemical Classification

Classification LevelCategory
KingdomOrganic Compounds [12]
Super ClassLipids and Lipid-like Molecules [12]
ClassFatty Acyls [12]
Sub ClassFatty Acids and Conjugates [12]
Direct ParentButenoic Acid Derivatives [25]
Specific TypeAlpha,Beta-Unsaturated Ketoacids [31]

Structural Classification Features

The compound exhibits characteristics of both aliphatic and aromatic systems due to its hybrid structure [29]. The butenoic acid portion represents the aliphatic component, while the chlorophenyl substituent provides aromatic character [29]. This dual nature places the compound in the category of aromatic carboxylic acid derivatives, where an aromatic group is attached to an aliphatic carboxylic acid backbone [29].

The presence of the chlorine substituent on the phenyl ring introduces additional classification considerations [29]. The para-chlorophenyl group acts as an electron-withdrawing substituent, significantly affecting the compound's electronic properties and reactivity patterns [29]. This substitution pattern is commonly found in pharmaceutical and agrochemical compounds, reflecting the importance of halogenated aromatic systems in medicinal chemistry applications .

The conjugated system formed by the alpha,beta-unsaturated ketone structure represents a key classification feature [30]. This enone functionality creates an extended pi-electron system that influences both the compound's chemical reactivity and physical properties [30]. The conjugation between the carbonyl group and the double bond results in enhanced electrophilic character at specific positions, making the compound susceptible to nucleophilic addition reactions [30].

Table 1.4: Structural Classification Summary

Structural FeatureClassification Impact
Butenoic Acid BackboneShort-chain fatty acid derivative [25]
Alpha-Keto FunctionalityKetoacid classification [31]
Beta-Gamma Double BondUnsaturated acid designation [16]
Para-Chlorophenyl GroupHalogenated aromatic derivative [29]
Conjugated SystemEnone functional group classification [30]
E-StereochemistryTrans-alkene configuration [17]

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid represents a significant compound within the class of α,β-unsaturated carboxylic acids, characterized by its distinctive conjugated system combining a double bond with carbonyl functionality [1] [2] [3]. The compound exhibits E-configuration stereochemistry, indicating that the substituents are positioned on opposite sides of the double bond, which is crucial for its chemical reactivity and biological properties [1] [2] [4].

The molecular structure features a 4-chlorophenyl group attached to a 2-oxobut-3-enoic acid backbone, creating a unique arrangement that contributes significantly to its physicochemical properties [1] [2] [3]. This structural motif places the compound among chlorobenzylidenepyruvic acid derivatives, known for their diverse applications in organic synthesis and pharmaceutical intermediates [5] [6].

PropertyValue
IUPAC Name(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
CAS Number33185-97-6
Molecular FormulaC₁₀H₇ClO₃
Molecular Weight (g/mol)210.61
Exact Mass210.008
StereochemistryE-configuration (trans)
Chemical Classα,β-unsaturated carboxylic acid

Molecular Structural Identifiers

The compound can be uniquely identified through various structural representation systems that capture its precise molecular architecture and stereochemical configuration [1] [2] [4].

Identifier TypeValue
SMILESC1=CC(=CC=C1C=CC(=O)C(=O)O)Cl
Canonical SMILESOC(=O)C(=O)/C=C/C1C=CC(Cl)=CC=1
Isomeric SMILESC1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl
InChIInChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+
InChI KeyRVSPZCGKZYTJOA-ZZXKWVIFSA-N

The InChI Key provides a unique identifier that encodes the complete structural information, including the crucial E-stereochemistry denoted by the "/b6-3+" specification [2] [4]. The Isomeric SMILES notation explicitly indicates the double bond configuration through the "/C=C/" representation, distinguishing it from potential Z-isomers [1] [2].

Physical Properties

The compound exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [1] [7] [8] [9].

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to pale cream crystals/powder
Melting Point (°C)130-134
Boiling Point (°C)359.1 (predicted)
Density (g/cm³)1.398 (predicted)
Flash Point (°C)171
Vapor Pressure (mmHg at 25°C)8.78 × 10⁻⁶

The melting point range of 130-134°C indicates strong intermolecular forces, likely arising from hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between the aromatic rings [7] [9]. The relatively high flash point of 171°C suggests good thermal stability under normal handling conditions [8] [9].

The predicted boiling point of 359.1°C reflects the compound's significant molecular weight and extensive conjugation system [8] [9]. The low vapor pressure (8.78 × 10⁻⁶ mmHg at 25°C) indicates minimal volatility at ambient temperatures, which is advantageous for handling and storage [8].

Chemical Properties and Molecular Descriptors

The compound's chemical behavior is governed by its α,β-unsaturated carbonyl system and carboxylic acid functionality, which influence its reactivity patterns and physicochemical characteristics [1] [3] [8].

PropertyValue
pKa3.09 (predicted)
LogP (octanol/water)2.007
Polar Surface Area (Ų)54.37
Refractive Index1.625
Solubility (water)Sparingly soluble
StabilityStable at room temperature
Decomposition Temperature (°C)>200

The predicted pKa of 3.09 indicates that the carboxylic acid group will be predominantly ionized at physiological pH, significantly affecting the compound's solubility and biological interactions [9] [10]. The LogP value of 2.007 suggests moderate lipophilicity, positioning the compound in an optimal range for potential pharmaceutical applications [1] [11].

The Polar Surface Area (PSA) of 54.37 Ų falls within the acceptable range for oral bioavailability according to Lipinski's Rule of Five, indicating favorable drug-like properties [1] [12] [13]. The refractive index of 1.625 reflects the compound's aromatic character and conjugated system [8].

Structural Features and Electronic Properties

The compound's α,β-unsaturated carbonyl system creates an extended conjugation that significantly influences its electronic properties and reactivity [3] [14]. The E-configuration of the double bond places the carboxyl and chlorophenyl groups in a trans arrangement, minimizing steric hindrance and stabilizing the molecular conformation [3].

The 4-chlorophenyl substituent introduces electron-withdrawing effects through both inductive and resonance mechanisms, enhancing the electrophilicity of the β-carbon in the conjugated system [3] [9]. This electronic modification makes the compound particularly reactive toward nucleophilic addition reactions, including Michael additions [3] [16].

Thermal Stability and Decomposition

The compound demonstrates thermal stability up to approximately 200°C, above which decomposition occurs through various pathways [16] [17] [18]. Thermogravimetric analysis indicates that decomposition proceeds through multiple stages, beginning with the cleavage of weaker bonds and progressing to more extensive fragmentation [17] [18].

XLogP3

2.4

Dates

Last modified: 08-15-2023

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